molecular formula C3H5Li2O6P B028637 Dihydroxyacetone phosphate dilithium salt CAS No. 102783-56-2

Dihydroxyacetone phosphate dilithium salt

Cat. No. B028637
M. Wt: 182 g/mol
InChI Key: QWIKESRFRWLYIA-UHFFFAOYSA-L
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Description

Synthesis Analysis

DHAP is synthesized through several chemical and enzymatic methods. An improved synthesis approach involves the reaction of 2,5-diethoxy-p-dioxane-2,5-dimethanol with a trivalent phosphorylating agent, followed by oxidation and hydrogenation to produce DHAP as a stable trisodium salt, with subsequent treatment generating DHAP in high yield (Pederson, Esker, & Wong, 1991). Additionally, enzymatic methods for DHAP generation have been developed, utilizing acid phosphatase from Shigella flexneri and pyrophosphate as a cheap phosphate donor, demonstrating efficient synthesis for use in cascade reactions (van Herk, Hartog, Schoemaker, & Wever, 2006).

Molecular Structure Analysis

The molecular structure of DHAP has been extensively studied, revealing its existence in both monomeric and dimeric forms. Crystallographic studies have shown DHAP in various crystalline salts, indicating the presence of monomeric DHAP in an extended cisoid conformation and dimeric forms under specific conditions. These structures highlight the versatility of DHAP's physical state and its potential for storage and application in various chemical processes (Ślepokura & Lis, 2010).

Chemical Reactions and Properties

DHAP's reactivity is characterized by its ability to exist in a mixture of keto, gem-diol, and enolic forms, with the keto form being the primary reactive species in enzymatic reactions. The ratio of these forms and their interconvertibility are crucial for understanding DHAP's role in metabolic pathways and its enzymological implications (Reynolds, Yates, & Pogson, 1971).

Physical Properties Analysis

The physical properties of DHAP, including its crystalline forms and stability, have been detailed through structural characterization studies. These studies demonstrate the compound's existence in various hydrated forms and its stability under different conditions, which is essential for its storage and application in biochemical syntheses (Ślepokura & Lis, 2006).

Chemical Properties Analysis

The chemical properties of DHAP, particularly its role as a precursor in various biochemical syntheses, have been elucidated. It serves as a key intermediate in the enzymatic synthesis of polyhydroxylated compounds and has been used in aldolase-catalyzed condensations to produce monosaccharides and their derivatives. This highlights DHAP's versatility as a C3 building block in organic synthesis and its application in the synthesis of biologically important molecules (Effenberger & Straub, 1987).

Scientific Research Applications

  • Synthesis and Enzymatic Reactions : A novel method provides high yields of dihydroxyacetone phosphate (DHAP) for aldolase-catalyzed condensations, offering a convenient and efficient way to prepare DHAP for enzymatic aldol reactions (Effenberger & Straub, 1987). Additionally, keto-dihydroxyacetone phosphate, a form of DHAP, plays a crucial role in reactions catalyzed by alpha-glycerophosphate dehydrogenase and aldolase (Reynolds, Yates, & Pogson, 1971).

  • Microencapsulation and Pharmaceutical Applications : Microencapsulation of Aerococcus viridans with catalase in sodium alginate effectively produces dihydroxyacetone phosphate, a key component for pharmaceutical compounds (Streitenberger, Villaverde, Sánchez-Ferrer, & García-Carmona, 2001).

  • Industrial Production Methodology : An improved procedure for synthesizing DHAP yields a 98% pure compound with a stable trisodium salt, offering a cost-effective method for industrial production (Pederson, Esker, & Wong, 1991).

  • Conversion to Lactic Acid : Aluminum (III) salts show promise in the catalytic conversion of dihydroxyacetone to lactic acid in water, achieving high yields in less than 10 minutes (Rasrendra et al., 2011).

  • Role in Glycerolipid Biosynthesis : Acyl-DHAP is crucial in the biosynthesis of glycerolipids and glycerol-ether lipids in peroxisomes, indicating its importance in cellular processes (Hajra & Bishop, 1982).

  • Biosynthesis in Liver Mitochondria : Guinea pig liver mitochondria can synthesize acyl dihydroxyacetone phosphate, particularly effective with palmitic acid (Hajra, 1968).

  • Potential in Electrochemical Energy Storage : Pyromellitic diimide dilithium salt, while not directly dihydroxyacetone phosphate dilithium salt, demonstrates potential as an electrode material in electrochemical energy storage (Renault et al., 2011).

  • Microbial Production and Industrial Applications : Microbial production of dihydroxyacetone is more economical and efficient than chemical methods, with applications in cosmetics, pharmaceuticals, and food industries (Mishra, Jain, & Kumar, 2008).

Safety And Hazards

According to the safety data sheet, Dihydroxyacetone phosphate dilithium salt is not classified as a hazardous substance or mixture . No hazard pictogram, signal word, hazard statement(s), or precautionary statement(s) are required .

properties

IUPAC Name

dilithium;(3-hydroxy-2-oxopropyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P.2Li/c4-1-3(5)2-9-10(6,7)8;;/h4H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIKESRFRWLYIA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C(C(=O)COP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Li2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585136
Record name Dilithium 3-hydroxy-2-oxopropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroxyacetone phosphate dilithium salt

CAS RN

102783-56-2
Record name Dilithium 3-hydroxy-2-oxopropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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